Dipropyl pyridine-3,5-dicarboxylate
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Overview
Description
Dipropyl 3,5-pyridinedicarboxylate is an organic compound with the molecular formula C13H17NO4 It is a derivative of pyridine, characterized by the presence of two propyl ester groups attached to the 3 and 5 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipropyl 3,5-pyridinedicarboxylate typically involves the esterification of 3,5-pyridinedicarboxylic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3,5-Pyridinedicarboxylic acid+2PropanolH2SO4Dipropyl 3,5-pyridinedicarboxylate+2H2O
Industrial Production Methods: On an industrial scale, the production of dipropyl 3,5-pyridinedicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: Dipropyl 3,5-pyridinedicarboxylate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 3,5-Pyridinedicarboxylic acid.
Reduction: Dipropyl 3,5-pyridinedicarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropyl 3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dipropyl 3,5-pyridinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with biological targets. The pathways involved may include binding to active sites on enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Dipropyl 3,5-pyridinedicarboxylate can be compared with other pyridine dicarboxylate esters, such as:
- Diethyl 3,5-pyridinedicarboxylate
- Dimethyl 3,5-pyridinedicarboxylate
- Dipropyl 2,5-pyridinedicarboxylate
Uniqueness: The uniqueness of dipropyl 3,5-pyridinedicarboxylate lies in its specific ester groups and their influence on the compound’s reactivity and interactions. The propyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for various applications.
By understanding the properties and applications of dipropyl 3,5-pyridinedicarboxylate, researchers can explore its potential in diverse scientific fields
Properties
CAS No. |
39891-44-6 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
dipropyl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-3-5-17-12(15)10-7-11(9-14-8-10)13(16)18-6-4-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
ZNNKQZCHFVLTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=CN=C1)C(=O)OCCC |
Origin of Product |
United States |
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